5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[221]heptane is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a bicyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This intermediate is then subjected to further reactions to introduce the bicyclic structure and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as continuous flow reactors to ensure consistent quality and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . The bicyclic structure allows for specific binding interactions, making it a potent inhibitor or modulator of various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)pyridin-2-yl)pyrimidine: This compound shares a similar pyrimidine core but differs in the substituents attached to the ring.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a similar pyrimidine structure but lack the bicyclic component and trifluoromethyl group.
Uniqueness
The uniqueness of 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane lies in its combination of a trifluoromethyl group, a pyrimidine ring, and a bicyclic structure containing sulfur and nitrogen atoms. This unique combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3S/c11-10(12,13)8-1-2-14-9(15-8)16-4-7-3-6(16)5-17-7/h1-2,6-7H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQSNXMFYXGRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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